molecular formula C21H30N6O4 B2955674 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887222-15-3

8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2955674
CAS No.: 887222-15-3
M. Wt: 430.509
InChI Key: WYVPTXILTCJEOC-UHFFFAOYSA-N
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Description

The compound 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a complex substitution pattern. Its structure features:

  • Position 7: A 2-hydroxy-3-(p-tolyloxy)propyl chain, combining hydrophilic (hydroxyl) and lipophilic (p-tolyloxy) moieties.
  • Positions 1 and 3: Methyl groups, typical in theophylline analogs to modulate pharmacokinetics.

This compound’s molecular formula is C₂₀H₂₈N₆O₅, with a molecular weight of 432.48 g/mol.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-14-6-8-16(9-7-14)31-13-15(28)12-27-17-18(23-20(27)22-10-11-24(2)3)25(4)21(30)26(5)19(17)29/h6-9,15,28H,10-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVPTXILTCJEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine core with various substituents that influence its biological activity. The presence of a dimethylaminoethyl group and a p-tolyloxy propyl group are significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. Studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)10Apoptosis induction
Study BHeLa (cervical cancer)15Cell cycle arrest
Study CA549 (lung cancer)12Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: In Vivo Anti-inflammatory Activity
In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

3. Neuroprotective Effects

Recent studies suggest that this purine derivative may offer neuroprotective benefits. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Effects

StudyModelOutcome
Study DSH-SY5Y cells (neuroblastoma)Increased viability under oxidative stress
Study ERat model of Parkinson's diseaseReduced motor deficits

The mechanisms underlying the biological activities of the compound are complex and multifaceted:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Gene Expression : It has been shown to affect the expression levels of genes associated with apoptosis and inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Para vs. Meta Substitution

A close analog replaces the p-tolyloxy group (para-methylphenoxy) with m-tolyloxy (meta-methylphenoxy) (). While both isomers share the molecular formula C₂₀H₂₈N₆O₅, the positional difference in the methyl group alters steric and electronic properties. Para-substituted analogs often exhibit higher receptor affinity due to optimized spatial alignment .

Substituent Variations at Position 8

a) 8-(Azepan-1-yl) Derivative ()
  • Structure: Azepanyl (7-membered ring) replaces dimethylaminoethylamino.
  • Formula : C₁₉H₂₉N₅O₄; MW : 403.47 g/mol.
  • Impact : The bulkier azepanyl group reduces solubility but may enhance binding to hydrophobic receptor pockets.
b) 8-(Hydroxyethylamino) Derivative ()
  • Structure: Hydroxyethylamino (-NHCH₂CH₂OH) substituent.
  • Formula : C₁₀H₁₅N₅O₃; MW : 253.26 g/mol.
  • Impact : Increased hydrophilicity improves aqueous solubility, beneficial for oral bioavailability.
c) 8-(Diethylaminomethyl) Derivative ()
  • Structure: Diethylaminomethyl (-CH₂N(CH₂CH₃)₂).
  • Formula : C₁₃H₂₁N₅O₂; MW : 287.34 g/mol.
  • Impact : Enhanced lipophilicity may improve blood-brain barrier penetration.

Modifications at Position 7

a) 3,4-Dimethylphenoxy Propyl Chain ()
  • Structure: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl.
  • Formula : C₂₅H₂₉N₅O₄; MW : 463.5 g/mol.
  • Impact : Increased steric bulk and lipophilicity could prolong metabolic stability.
b) 4-Chlorobenzyl Group ()
  • Structure : 4-chlorobenzyl substituent.
  • Formula : C₁₆H₁₉ClN₆O₂; MW : 362.81 g/mol.
  • Impact : Electronegative chlorine may enhance halogen bonding in receptor pockets.

Comparative Data Table

Compound Name (Substituents) Position 8 Substituent Position 7 Substituent Molecular Formula MW (g/mol) Key Properties
Target Compound (p-tolyloxy) Dimethylaminoethylamino 2-hydroxy-3-(p-tolyloxy)propyl C₂₀H₂₈N₆O₅ 432.48 Balanced lipophilicity, high receptor affinity
m-Tolyloxy Isomer () Dimethylaminoethylamino 2-hydroxy-3-(m-tolyloxy)propyl C₂₀H₂₈N₆O₅ 432.48 Reduced receptor binding vs. para isomer
8-(Azepan-1-yl) Derivative () Azepan-1-yl 2-hydroxy-3-isopropoxypropyl C₁₉H₂₉N₅O₄ 403.47 Enhanced hydrophobicity
8-(Hydroxyethylamino) Derivative () Hydroxyethylamino Not specified C₁₀H₁₅N₅O₃ 253.26 High solubility, low MW
8-(Benzyl(methyl)amino) Derivative () Benzyl(methyl)amino 3-(3,4-dimethylphenoxy)-2-hydroxypropyl C₂₅H₂₉N₅O₄ 463.50 High metabolic stability

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 7,8-disubstituted 1,3-dimethylxanthine derivatives like this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of brominated theophylline precursors. For example, 8-bromo-1,3-dimethylxanthine derivatives react with amines (e.g., 2-(dimethylamino)ethylamine) to introduce substituents at position 8. Position 7 modifications involve alkylation using hydroxypropyl-p-tolyloxy intermediates . Key steps include refluxing in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Purification often uses column chromatography, and structural validation relies on FTIR (e.g., -C=O peaks at 1650–1700 cm⁻¹) and mass spectrometry (e.g., characteristic fragments at m/z 169, 149) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • FTIR : Identifies functional groups (e.g., -N-H stretching at ~3344 cm⁻¹, aliphatic -C-H at ~2850–2968 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of -OH or -OCH₃ groups).
  • NMR : ¹H/¹³C NMR resolves substitution patterns, particularly the p-tolyloxy and hydroxypropyl groups .

Q. What computational tools predict the drug-like properties of this xanthine derivative?

  • Methodological Answer : Platforms like Chemicalize.org (ChemAxon) analyze parameters such as logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, the dimethylamino group enhances solubility, while the p-tolyloxy moiety may influence membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Apply statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and reagent stoichiometry. For instance, a 2³ factorial design evaluates the impact of K₂CO₃ concentration, reaction time, and solvent (DMF vs. THF) on yield. Response surface methodology (RSM) identifies optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • In Silico-Experimental Feedback : Use molecular docking (e.g., AutoDock Vina) to refine binding hypotheses if in vitro assays show unexpected activity. For example, discrepancies in adenosine receptor affinity may arise from unaccounted solvation effects in simulations .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that alter bioactivity .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction modeling for this compound?

  • Methodological Answer : Integrate quantum mechanical calculations (e.g., DFT for transition states) with AI-optimized reactor simulations. COMSOL models heat/mass transfer in continuous-flow reactors to minimize side reactions (e.g., hydrolysis of the hydroxypropyl group). AI algorithms predict optimal flow rates and catalyst loading .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IC column) or membrane-based enantioselective separation (e.g., cyclodextrin-functionalized membranes) resolves stereoisomers. For regioisomers, HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation .

Specialized Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

  • Forced Degradation : Expose the compound to 0.1N HCl/NaOH (pH 1–13) and UV light (ICH Q1B). Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Arrhenius equation predicts shelf-life at 25°C based on high-temperature (40–60°C) data .

Q. What in vitro assays are recommended for evaluating its adenosine receptor modulation potential?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]CGS-21680 for A₂A receptor affinity.
  • cAMP Accumulation : Measure inhibition of forskolin-induced cAMP in HEK293 cells transfected with A₁/A₃ receptors .

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